3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and pharmacological properties. The presence of both hydroxyl and phenyl groups in its structure makes it a compound of significant interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione can be achieved through various methods. One common approach involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . Another method includes the rearrangement reactions of 3-substituted coumarins with nitromethane . These reactions typically occur under mild conditions and can be performed at room temperature without the need for solvents.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes like P450 aromatase, which plays a role in steroid biosynthesis . The compound’s hydroxyl and phenyl groups allow it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A parent compound with similar structural features but lacking the hydroxyl and phenyl groups.
3-Hydroxy-1-(4-hydroxyphenethyl)pyrrolidine-2,5-dione: A derivative with an additional hydroxyphenethyl group.
3-(Prop-2-enyl)pyrrolidine-2,5-dione: A compound with a prop-2-enyl substituent.
Uniqueness: 3-Hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of both hydroxyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry .
Properties
CAS No. |
61837-70-5 |
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Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-hydroxy-3-(4-hydroxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)10(15)5-8(13)11-9(10)14/h1-4,12,15H,5H2,(H,11,13,14) |
InChI Key |
FUPLUHRMXVVCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)C1(C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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